4-Thujanol

Description

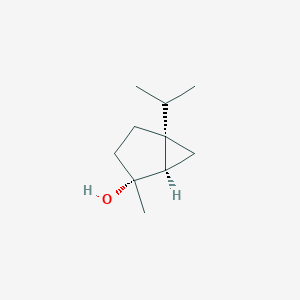

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDPILWMGFJMM-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905045 | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

terpineol odour | |

| Record name | 4-Thujanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17699-16-0 | |

| Record name | trans-Sabinene hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thujanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THUJANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Thujanol: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of 4-thujanol (also known as sabinene (B1680474) hydrate), a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, stereoisomers, physicochemical properties, and biological activities. The guide includes detailed experimental protocols and visual diagrams to support further research and application development.

Chemical Structure and Stereoisomerism

This compound, systematically named 2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol, is a saturated bicyclic monoterpene alcohol.[1] Its structure consists of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring. The presence of three chiral centers gives rise to four stable stereoisomers, which are typically classified as cis and trans isomers based on the relative orientation of the isopropyl group and the methyl/hydroxyl group.[2][3]

The four primary stereoisomers are:

-

(+)-(1R,4S)-trans-4-Thujanol

-

(-)-(1S,4R)-trans-4-Thujanol

-

(+)-(1R,4R)-cis-4-Thujanol

-

(-)-(1S,4S)-cis-4-Thujanol

The naturally occurring enantiomer in Norway spruce is (+)-trans-4-thujanol.[4] The (E)-(R) designation is also used, with (E)-(R)-4-thujanol corresponding to a trans isomer.[5]

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature with a characteristic minty, eucalyptus-like, and woody odor.[6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6] A summary of its key properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [6][8][9] |

| Molecular Weight | 154.25 g/mol | [6][8][9] |

| Appearance | White crystalline solid | [6] |

| Odor | Minty, eucalyptus, green, terpenic | [6] |

| CAS Number | 546-79-2 (unspecified stereoisomer) | [5] |

| Melting Point | 58-62 °C | [7] |

| Boiling Point | 200-201 °C | [7] |

| Water Solubility | 440.5 mg/L (estimated at 25 °C) | [7] |

| logP (o/w) | 2.351 (estimated) | [7] |

| Optical Activity | [α]²⁰/D +31.5±2° (c=1% in ethanol) for Sabinene hydrate (B1144303) | [10] |

Table 2: Spectroscopic and Chromatographic Data for this compound Isomers

| Parameter | Isomer | Value | Reference |

| ¹H NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |

| ¹³C NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |

| Kovats RI (non-polar) | trans | 1058 | [11] |

| Kovats RI (non-polar) | cis | 1058 | [12] |

| Kovats RI (polar) | trans | 1483 | [11] |

| Kovats RI (polar) | cis | 1483 | [12] |

Table 3: ¹H and ¹³C NMR Chemical Shifts for (E)-(R)-4-Thujanol in CDCl₃

| Atom No. | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity, J (Hz) |

| 1 | 29.5 | 0.81 | m |

| 2 | 75.3 | - | - |

| 3 | 36.3 | 1.95 / 1.70 | m / m |

| 4 | 22.1 | 1.80 | m |

| 5 | 31.4 | 0.52 | m |

| 6 | 17.5 | 0.45 / 0.11 | t, 4.8 / dd, 8.2, 4.8 |

| 7 | 33.1 | 1.74 | sept, 6.8 |

| 8 | 21.0 | 0.92 | d, 6.8 |

| 9 | 20.6 | 0.90 | d, 6.8 |

| 10 | 25.2 | 1.22 | s |

| Data sourced from the analysis of natural (E)-(R)-4-thujanol from Thymus vulgaris.[10] |

Biological Activity and Mechanism of Action

The biological activities of this compound are of significant interest, particularly its roles as an insect anti-attractant and a broad-spectrum antimicrobial agent.

Insect Anti-Attractant Activity

(+)-trans-4-Thujanol is a potent anti-attractant for the Eurasian spruce bark beetle, Ips typographus, a major pest of spruce forests.[3][4] This compound is more abundant in the bark of younger, less suitable host trees, suggesting it plays a role in host selection by the beetle.[3]

Mechanism of Action: The repellent effect is mediated by a specific olfactory sensory pathway. Studies have shown that (+)-trans-4-thujanol is a specific ligand for the odorant receptor ItypOR23 , which is expressed in the olfactory sensory neurons of Ips typographus.[13] Binding of this compound to this receptor triggers a neuronal signal that is interpreted as a repellent cue, guiding the beetle away from the source. This interaction is a key component of the tree's natural defense mechanism.

Antimicrobial Activity

Sabinene hydrate exhibits broad-spectrum antimicrobial activity, with a notable efficacy against Gram-positive bacteria.[1][8][14] Its mechanism of action is consistent with that of other phenolic monoterpenoids, which primarily target the integrity and function of the microbial cell membrane.

Proposed Mechanisms of Action:

-

Membrane Disruption: As a lipophilic molecule, this compound can intercalate into the bacterial cytoplasmic membrane, disrupting the lipid bilayer. This increases membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell death.

-

Inhibition of Efflux Pumps: Sabinene hydrate has been shown to inhibit bacterial efflux pumps.[6] These pumps are a key mechanism of multidrug resistance, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, this compound can restore or enhance the efficacy of other antibiotics.

-

Biofilm Inhibition: The compound is an effective inhibitor of biofilm formation in both E. coli and S. aureus.[6] By preventing bacteria from forming these protective communities, it renders them more susceptible to antimicrobial treatments and host immune responses.

Table 4: Antimicrobial Activity (MIC) of Sabinene Hydrate

| Microorganism | Type | MIC (mg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | [1][8][14] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | [1][8][14] |

| Escherichia coli | Gram-negative Bacteria | 0.125 | [1][8][14] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 0.75 (Resistant) | [1][8] |

| Candida albicans | Yeast | 0.125 | [1][8][14] |

| Candida krusei | Yeast | 0.25 | [1][8] |

| Candida parapsilosis | Yeast | 0.75 | [1][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound, based on published literature.

Synthesis of this compound Stereoisomers

This protocol describes a method for the synthesis of all four stereoisomers of this compound starting from (-)-sabinene (B131225), adapted from the procedure outlined by Schiebe et al. (2019).[2]

Protocol:

-

Step 1: Dihydroxylation of (-)-Sabinene

-

Materials: (-)-Sabinene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 4% in water), acetone (B3395972), water, sodium sulfite (B76179).

-

Procedure:

-

Dissolve (-)-sabinene in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add NMO (approx. 1.5 equivalents) to the solution.

-

Add a catalytic amount of OsO₄ solution and stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sabinene diol.

-

-

-

Step 2: Oxidative Cleavage to Sabinaketone

-

Materials: Crude sabinene diol, sodium periodate (B1199274) (NaIO₄), dichloromethane (B109758) (DCM), water.

-

Procedure:

-

Dissolve the crude diol in DCM.

-

Add an aqueous solution of NaIO₄ (approx. 2-3 equivalents).

-

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield sabinaketone.

-

-

-

Step 3: Grignard Reaction to form this compound

-

Materials: Sabinaketone, methyllithium (B1224462) (MeLi) or methylmagnesium bromide (MeMgBr) solution in ether, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.

-

Procedure:

-

Dissolve sabinaketone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add the MeLi or MeMgBr solution (approx. 1.2-1.5 equivalents) via syringe.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of the four this compound stereoisomers.

-

-

Analytical Separation of Stereoisomers

-

Technique: Enantioselective Gas Chromatography (GC).

-

Column: A chiral stationary phase is required. A β-cyclodextrin phase column (e.g., Hydrodex β-6TBDM) is effective for separating all four stereoisomers.[2]

-

Typical GC Conditions:

-

Injector Temperature: 220 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Program: Start at 60 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Expected Elution Order: The elution order on a β-cyclodextrin column is typically: (+)-trans, (-)-trans, (+)-cis, (-)-cis.[3]

-

Bark Beetle Repellency Assay (Field Trapping)

This protocol is adapted from field experiments testing the anti-attractant properties of (+)-trans-4-thujanol on Ips typographus.[4]

-

Objective: To quantify the reduction in beetle attraction to a pheromone source when an anti-attractant is present.

-

Materials:

-

Cross-vane flight intercept traps.

-

Commercial aggregation pheromone dispensers for I. typographus (containing 2-methyl-3-buten-2-ol (B93329) and (S)-cis-verbenol).

-

Dispensers for the test compound ((+)-trans-4-thujanol) with controlled release rates (e.g., low, medium, high dose).

-

Control dispensers (empty or solvent only).

-

-

Experimental Design:

-

Set up a grid or line of traps in a suitable forest environment, ensuring a minimum distance of 15-20 meters between traps to avoid interference.

-

Employ a randomized block design. Each block should contain one of each treatment combination.

-

Treatments:

-

T1: Pheromone dispenser only (Positive Control).

-

T2: Pheromone dispenser + Low-dose this compound.

-

T3: Pheromone dispenser + Medium-dose this compound.

-

T4: Pheromone dispenser + High-dose this compound.

-

T5: this compound dispenser only (to test for inherent attraction).

-

T6: Empty trap (Negative Control).

-

-

Rotate the positions of the treatments within each block periodically (e.g., every 2-3 days) to account for positional bias.

-

-

Data Collection and Analysis:

-

Collect trapped beetles at each rotation.

-

Count the total number of I. typographus and identify their sex.

-

Calculate the mean catch per treatment.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA or a Generalized Linear Model) to determine if there are significant differences in catch between the control and the this compound treatments.

-

Calculate the percent reduction in catch relative to the pheromone-only control. A dose-response relationship can be plotted.[15]

-

Conclusion

This compound is a multifaceted monoterpenoid with a well-defined chemical structure and a range of interesting biological activities. Its role as a specific anti-attractant for the spruce bark beetle, mediated by the ItypOR23 odorant receptor, presents a clear mechanism that can be leveraged for the development of novel, environmentally benign pest management strategies. Furthermore, its broad-spectrum antimicrobial properties, including the ability to inhibit biofilms and efflux pumps, highlight its potential as a lead compound for new antibacterial agents. The experimental protocols provided herein offer a foundation for the synthesis, analysis, and further investigation of this promising natural product.

References

- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-attractant activity of (+)-trans-4-thujanol for Eurasian spruce bark beetle Ips typographus: Novel potency for females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]

- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]

- 8. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lahn.bio [lahn.bio]

- 11. trans-4-Thujanol [webbook.nist.gov]

- 12. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

The Natural Provenance of 4-Thujanol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the natural sources, occurrence, and extraction methodologies for 4-Thujanol, a bicyclic monoterpenoid alcohol of significant interest to the pharmaceutical, fragrance, and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the natural origins of this compound. Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data on the concentration of this compound in various natural sources. Furthermore, a comprehensive experimental workflow for the extraction and purification of this compound is visually represented.

Introduction

This compound, also known as sabinene (B1680474) hydrate (B1144303), is a natural bicyclic monoterpene alcohol.[1] It is a constituent of the essential oils of numerous aromatic and medicinal plants.[1] With its characteristic woody, minty, and spicy aroma, this compound has found applications as a fragrance agent in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1] It is also utilized as a flavoring agent in food and beverages.[1] This guide focuses on the natural occurrence of this compound, providing quantitative data and detailed methodologies for its extraction and analysis.

Natural Sources and Occurrence of this compound

This compound is found in a variety of plant species, with its concentration varying significantly depending on the plant's genetics (chemotype), geographical location, and harvesting time. The essential oils extracted from these plants are the primary materials in which this compound is found.

Primary Botanical Sources

Thymus vulgaris (Thyme) is a principal natural source of this compound. Notably, specific chemotypes of T. vulgaris are characterized by a high concentration of this compound.[2] Research has identified a wild thyme ecotype in the hills of French Provence that is exceptionally rich in (E)-(R)-4-thujanol.[3]

Other reported natural sources include:

-

Artemisia annua (Sweet Wormwood)[4]

-

Citrus reticulata (Mandarin Orange)[4]

-

Origanum microphyllum[5]

-

Mosla chinensis[6]

-

Cannabis sativa subsp. indica[6]

-

Various Thuja species[7]

Quantitative Data on this compound Occurrence

The concentration of this compound in the essential oils of its natural sources can vary widely. The following table summarizes the reported quantitative data.

| Botanical Source | Plant Part | Chemotype/Variety | This compound Isomer | Concentration (% w/w) | Reference |

| Thymus vulgaris | Aerial parts | Selected wild ecotype (France) | (E)-(R)-4-thujanol | 76% in crude essential oil; 98% after purification | [3] |

| Thymus vulgaris | Flowering tops | CT thujanol | trans-Thujanol | 24.81% | [1] |

| Thymus vulgaris | Aerial parts | Sabinene hydrate chemotype (Serbia) | cis-Sabinene hydrate | 30.77% | [8] |

| Thymus vulgaris | Aerial parts | Sabinene hydrate chemotype (Serbia) | trans-Sabinene hydrate | 4.98% | [8] |

| Origanum microphyllum | Leaves | - | cis-Sabinene hydrate | 3-68% | [5] |

Note: this compound is also known as sabinene hydrate. "CT" denotes chemotype.

Experimental Protocols

The extraction and analysis of this compound from its natural sources primarily involve steam distillation for extraction and gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of this compound via Steam Distillation

Steam distillation is the most common method for extracting essential oils, including those rich in this compound, from plant material.[7][9] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[10]

Materials and Equipment:

-

Fresh or dried plant material (e.g., flowering tops of Thymus vulgaris)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[10]

-

Heating mantle or Bunsen burner[11]

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Organic solvent for extraction (e.g., diethyl ether or n-heptane)[6]

Procedure:

-

Preparation of Plant Material: The plant material should be appropriately sized to allow for efficient steam penetration. For dried material, grinding may be necessary.[6]

-

Apparatus Setup: Assemble the steam distillation apparatus as per standard laboratory procedures.[11] Place the prepared plant material into the biomass flask and add a sufficient amount of distilled water to just cover the material.[11]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[9]

-

Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state. The resulting hydrosol (a mixture of water and essential oil) is collected in a receiving vessel.[10]

-

Separation of Essential Oil: The essential oil, being immiscible with water, will typically form a separate layer. This can be separated from the aqueous layer using a separatory funnel.[6]

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

High-Purity Crystalline (E)-(R)-4-thujanol Production (from selected Thymus vulgaris):

-

A selected wild thyme with a high content of (E)-(R)-4-thujanol is harvested.[3]

-

The fresh plant material is subjected to steam distillation, which produces an aromatic oil that spontaneously aggregates.[3]

-

The collected white aggregate, which is rich in (E)-(R)-4-thujanol (approximately 76%), is then subjected to a cycle of sublimation and crystallization to yield translucent fibers of highly pure (E)-(R)-4-thujanol (approximately 98%).[3]

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.[12]

Sample Preparation:

-

The essential oil sample is diluted in a suitable volatile organic solvent (e.g., hexane, dichloromethane, or methanol) to a concentration of approximately 10 µg/mL.[13]

-

The sample should be free of any particulate matter. If necessary, centrifuge the sample before transferring it to a GC vial.[13]

Instrumentation and Typical Parameters:

-

Gas Chromatograph: Agilent 7890A series or similar.[12]

-

Mass Spectrometer: Coupled to the GC.

-

Column: A non-polar (e.g., DB-5) or a polar (e.g., DB-Wax) capillary column is typically used. For instance, a SE-52 column (30 m x 0.32 mm, 0.15 µm film thickness) has been used for the analysis of cis-4-Thujanol.[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Injector Temperature: 250°C.[12]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program is:

-

Initial temperature of 40°C for 1 minute.

-

Ramp to 120°C at 4°C/min and hold for 2 minutes.

-

Ramp to 170°C at 6°C/min and hold for 1 minute.

-

Ramp to 200°C at 10°C/min and hold for 1 minute.[12]

-

-

Mass Spectrometer Parameters:

Data Analysis:

-

The individual components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification is typically performed by the internal normalization method, where the percentage of each component is calculated from its peak area relative to the total peak area.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from its primary natural source, Thymus vulgaris.

Caption: Experimental workflow for this compound extraction and purification.

Conclusion

This compound is a naturally occurring monoterpenoid with established applications and potential for further development in various industries. This guide has detailed its primary natural sources, with a particular emphasis on high-concentration chemotypes of Thymus vulgaris. The provided experimental protocols for steam distillation and GC-MS analysis offer a practical framework for researchers working on the extraction and characterization of this compound. The presented workflow diagram provides a clear visual representation of the process from plant material to purified this compound. Further research into other potential botanical sources and the optimization of extraction and purification techniques will continue to be of high value to the scientific community.

References

- 1. Organic Thyme ct Thujanol essential oil origin France [ventdesaromes.com]

- 2. Thymus vulgaris Essential Oil and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lahn.bio [lahn.bio]

- 4. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Get pure aromatic oils by Steam distillation method [allinexporters.com]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rjptonline.org [rjptonline.org]

- 13. uoguelph.ca [uoguelph.ca]

- 14. cis-4-Thujanol [webbook.nist.gov]

Sabinene Hydrate and its Isomeric Relationship with 4-Thujanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene (B1680474) hydrate (B1144303), a bicyclic monoterpenoid, is a naturally occurring compound found in various essential oils. It is synonymous with 4-thujanol and exists as a pair of diastereomers: cis-4-thujanol and trans-4-thujanol, each of which can exist as a pair of enantiomers. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and biological activities of sabinene hydrate isomers. Detailed experimental protocols for the synthesis of its stereoisomers, a compilation of their spectroscopic data, and an exploration of their biological significance are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Sabinene hydrate, systematically known as this compound, is a saturated bicyclic monoterpene alcohol. It is a constituent of the essential oils of numerous plants, including various species of thyme (Thymus), juniper (Juniperus), and marjoram (Origanum).[1][2] The nomenclature can be ambiguous, with "sabinene hydrate" and "this compound" often used interchangeably in scientific literature. This compound is characterized by a bicyclo[3.1.0]hexane skeleton with a hydroxyl group at the C4 position.

The core of its chemical diversity and biological specificity lies in its stereochemistry. The presence of multiple chiral centers gives rise to four stereoisomers: (+)-cis-, (-)-cis-, (+)-trans-, and (-)-trans-4-thujanol. The cis and trans nomenclature refers to the relative orientation of the isopropyl group and the hydroxyl group. This guide will delineate the distinct properties and activities of these isomers.

Chemical Properties and Stereochemistry

Sabinene hydrate is a colorless, crystalline solid or a viscous liquid with a characteristic minty and herbaceous odor. Its chemical formula is C₁₀H₁₈O, and it has a molecular weight of 154.25 g/mol .[3] The key to understanding its chemistry is its stereoisomeric nature.

Diastereomers: cis- and trans-4-Thujanol

The two primary diastereomers of this compound are cis-4-thujanol and trans-4-thujanol. In the cis isomer, the isopropyl group and the hydroxyl group are on the same side of the bicyclo[3.1.0]hexane ring system. In the trans isomer, they are on opposite sides. This difference in spatial arrangement leads to distinct physical and spectroscopic properties.

Enantiomers

Each diastereomer (cis and trans) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (+) and (-) based on the direction in which they rotate plane-polarized light. For example, trans-4-thujanol exists as (+)-trans-4-thujanol and (-)-trans-4-thujanol.

The relationship between the different stereoisomers of this compound is a key aspect of its chemistry and biological activity.

Data Presentation

The following tables summarize the key quantitative data for the cis and trans isomers of this compound.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-4-Thujanol | trans-4-Thujanol | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [3] |

| Refractive Index | 1.449 (60 °C) | 1.443 (60 °C) | [3] |

| Kovats Retention Index (non-polar column) | 1058 | 1058 | [3][4] |

| Kovats Retention Index (polar column) | - | 1483 | [3] |

Table 2: Spectroscopic Data for (E)-(R)-4-Thujanol (trans-isomer)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (CDCl₃) | |||

| H-1 | 0.45 | m | |

| H-2 | 1.70 | m | |

| H-3α | 1.95 | m | |

| H-3β | 1.85 | m | |

| H-5 | 0.60 | m | |

| H-7 | 1.65 | m | |

| H-8 | 0.95 | d | 6.8 |

| H-9 | 0.90 | d | 6.8 |

| H-10 | 1.15 | s | |

| OH | 1.45 | s | |

| ¹³C NMR (CDCl₃) | |||

| C-1 | 20.8 | ||

| C-2 | 31.5 | ||

| C-3 | 27.8 | ||

| C-4 | 73.8 | ||

| C-5 | 20.4 | ||

| C-6 | 29.5 | ||

| C-7 | 32.2 | ||

| C-8 | 20.1 | ||

| C-9 | 19.8 | ||

| C-10 | 25.5 |

Note: Spectroscopic data for the cis-isomer is less commonly reported in a consolidated format.[5]

Experimental Protocols

Synthesis of (±)-trans-Sabinene Hydrate

A short and efficient synthesis of (±)-trans-sabinene hydrate has been reported starting from isovaleraldehyde (B47997) and methyl vinyl ketone. The key steps involve a Stetter reaction followed by an intramolecular aldol (B89426) condensation and subsequent reduction.[6]

Protocol:

-

Stetter Reaction: Isovaleraldehyde and methyl vinyl ketone are reacted in the presence of a thiazolium salt catalyst and a base (e.g., DBU) in a suitable solvent like THF to afford the corresponding 1,4-diketone.

-

Intramolecular Aldol Condensation: The resulting 1,4-diketone undergoes an intramolecular aldol condensation upon treatment with a base (e.g., potassium tert-butoxide) to yield a bicyclic enone.

-

Reduction: The bicyclic enone is then subjected to reduction. A two-step reduction is often employed: first, a conjugate reduction of the double bond (e.g., using lithium in liquid ammonia) followed by the reduction of the ketone (e.g., with sodium borohydride) to yield (±)-trans-sabinene hydrate.

Synthesis of cis- and trans-4-Thujanol from Sabinene

A regioselective synthesis of all four stereoisomers of this compound can be achieved from (-)-sabinene (B131225).[7]

Protocol:

-

Oxidation of Sabinene: The double bond in (-)-sabinene is oxidized to the corresponding diol using a suitable oxidizing agent (e.g., osmium tetroxide).

-

Cleavage to Sabinaketone: The diol is subsequently cleaved to form sabinaketone.

-

Reaction with Methyl Lithium: Sabinaketone is then reacted with methyl lithium. This reaction is not highly stereoselective and produces a mixture of all four stereoisomers of this compound, which can then be separated by chiral gas chromatography.

Biosynthesis of Sabinene

Sabinene, a precursor to sabinene hydrate, is biosynthesized in plants from geranyl pyrophosphate (GPP) through the action of the enzyme sabinene synthase.[8] GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.[9][10]

Biological Activity

Sabinene hydrate exhibits a range of biological activities, with some evidence suggesting differences between the stereoisomers.

Antimicrobial Activity

Sabinene hydrate has demonstrated broad-spectrum antimicrobial activity.[11] Studies have shown its effectiveness against various bacteria and fungi. Commercially available sabinene hydrate, which is often a mixture rich in the trans-isomer, has been tested against a panel of microorganisms. While comprehensive comparative studies are limited, the antimicrobial properties are a significant area of interest for potential applications in pharmaceuticals and food preservation.

Insect Repellent Activity

(+)-trans-4-Thujanol has been identified as a repellent for the Eurasian spruce bark beetle (Ips typographus).[7] This finding is of ecological significance and suggests potential applications in forest management and the development of natural insect repellents.

Genotoxic Effects

Some research has indicated that this compound may have genotoxic effects at certain concentrations in human peripheral blood lymphocytes in vitro.[2] However, the study also noted a lack of cytotoxic effects. Further investigation is required to fully understand the toxicological profile of the different isomers.

Conclusion

Sabinene hydrate, or this compound, is a multifaceted monoterpenoid with a rich stereochemistry that dictates its physical, chemical, and biological properties. The distinction between its cis and trans diastereomers, as well as their respective enantiomers, is crucial for a comprehensive understanding of this compound. While synthetic routes and some biological activities have been elucidated, further research is needed to fully characterize the individual stereoisomers, develop more stereoselective synthetic methods, and explore their specific mechanisms of action in biological systems. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-4-Thujanol [webbook.nist.gov]

- 4. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lahn.bio [lahn.bio]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sabinene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Stereoisomers of 4-Thujanol: A Technical Guide to Their Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It exists as four stereoisomers due to the presence of three chiral centers in its thujane (B1196268) skeleton. These stereoisomers, arising from cis and trans configurations of the hydroxyl group relative to the isopropyl group, and the chirality at C1, C4, and C5, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, separation, and characteristics, with a focus on their potential applications in fields such as chemical ecology and drug development. Of particular interest is the demonstrated anti-attractant activity of (+)-trans-4-thujanol against the Eurasian spruce bark beetle, Ips typographus, a significant pest in forestry.[1][2]

Physicochemical Characteristics of this compound Stereoisomers

| Property | (+)-cis-4-Thujanol | (-)-cis-4-Thujanol | (+)-trans-4-Thujanol | (-)-trans-4-Thujanol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |

| IUPAC Name | (1R,4R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1S,4S,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1R,4S,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1S,4R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol |

| CAS Number | Not available | Not available | 546-79-2 (for trans) | Not available |

| Boiling Point | Data not available | Data not available | ~200 °C (predicted) | ~200 °C (predicted) |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

| GC Retention Time (min) | 17.27 | 17.50 | 15.91 | 16.00 |

(Note: GC Retention times are based on analysis on a Chiraldex B-DM column as reported by Kalinová et al., 2022.[2] Other properties are based on general data for this compound isomers and may not be specific to each enantiomer.)

Experimental Protocols

Synthesis of this compound Stereoisomers

A mixture of all four stereoisomers of this compound can be synthesized from (-)-sabinene (B131225). The following protocol is based on the methodology described by Schiebe et al. (2019).[3]

Materials:

-

(-)-Sabinene

-

Osmium tetroxide (OsO₄) or other suitable dihydroxylating agent

-

N-methylmorpholine N-oxide (NMO)

-

Sodium periodate (B1199274) (NaIO₄)

-

Methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Procedure:

-

Dihydroxylation of (-)-Sabinene: Dissolve (-)-sabinene in a suitable solvent system (e.g., acetone/water). Add a catalytic amount of OsO₄ and a stoichiometric amount of NMO. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Oxidative Cleavage to Sabinaketone: To the diol solution from the previous step, add a solution of NaIO₄ in water. Stir vigorously at room temperature. The reaction will cleave the diol to form sabinaketone.

-

Grignard/Organolithium Addition: Dissolve the crude sabinaketone in anhydrous diethyl ether or THF. Cool the solution to 0 °C. Add a solution of MeLi or MeMgBr dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Workup and Purification: Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The resulting product will be a mixture of the four this compound stereoisomers. Further purification can be achieved by column chromatography on silica (B1680970) gel.

References

An In-depth Technical Guide to cis-4-Thujanol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Thujanol, also known as cis-sabinene hydrate, is a bicyclic monoterpenoid alcohol that has garnered significant interest in various scientific fields. As a naturally occurring compound found in a variety of plants, it contributes to their characteristic aromas and possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-4-Thujanol, detailed experimental protocols for its characterization and synthesis, and an exploration of its role as an insect repellent, including the underlying signaling pathways.

Physical and Chemical Properties

The distinct stereochemistry of cis-4-Thujanol influences its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Melting Point | 58-62 °C | |

| Boiling Point | 200-202 °C at 760 mmHg | |

| Refractive Index (n_D) | 1.449 (60 °C) | |

| Predicted Density | 1.030 ± 0.06 g/cm³ | |

| Water Solubility | Predicted: 440.5 mg/L at 25 °C | |

| Solubility | Soluble in alcohol, chloroform, and slightly soluble in hexanes. | |

| Appearance | White crystalline solid. | |

| Odor | Terpineol-like, minty, eucalyptus, green, and terpenic. |

Experimental Protocols

Determination of Physical Properties

Melting Point Determination (Capillary Method):

A small, finely powdered sample of cis-4-Thujanol is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased (approximately 1-2 °C per minute) as the melting point is approached. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination:

The boiling point is determined using a distillation apparatus. The sample is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Refractive Index Measurement:

A few drops of molten cis-4-Thujanol are placed on the prism of a refractometer. The instrument is calibrated, and the refractive index is read at a specified temperature (e.g., 60 °C).

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

GC-MS is employed to determine the purity of cis-4-Thujanol and to confirm its identity. A solution of the sample in a suitable solvent (e.g., ethanol) is injected into the gas chromatograph. The compound is separated from any impurities based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be compared to a reference library for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of cis-4-Thujanol. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded. The chemical shifts, coupling constants, and integration of the peaks provide information about the connectivity and stereochemistry of the atoms in the molecule.

Synthesis of cis-4-Thujanol

A common method for the synthesis of 4-thujanol stereoisomers involves the reaction of sabinone with a Grignard reagent, such as methylmagnesium bromide. To favor the cis isomer, the reaction can be started from sabinene. A detailed protocol is outlined below:

Step 1: Oxidation of (-)-Sabinene to Sabinaketone:

-

(-)-Sabinene is oxidized to the corresponding diol.

-

The diol is then cleaved to yield sabinaketone.

Step 2: Grignard Reaction with Sabinaketone:

-

A solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Sabinaketone, dissolved in the same solvent, is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C). The reaction of the methyl lithium with sabinaketone results in a mixture of all four this compound stereoisomers.

-

The reaction mixture is stirred for a specified period to ensure completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the ether solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield a mixture of this compound isomers.

Step 3: Purification of cis-4-Thujanol:

The resulting mixture of isomers can be separated and purified using column chromatography on silica (B1680970) gel, with an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC) or GC-MS to identify and isolate the cis-4-Thujanol isomer.

Biological Activity: Insect Repellent

cis-4-Thujanol is recognized for its repellent properties against certain insect species, most notably the Eurasian spruce bark beetle, Ips typographus. This activity is mediated through the insect's olfactory system.

Olfactory Signaling Pathway

The repellent effect of cis-4-Thujanol is initiated by its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. While the complete downstream signaling cascade for every repellent is complex and can involve multiple pathways, a generalized model for insect olfactory signaling provides a framework for understanding the mechanism of action of cis-4-Thujanol.

In insects, ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a specific odor-binding subunit (e.g., ItypOR23 for thujanol in Ips typographus) and a highly conserved co-receptor subunit (Orco).

Proposed Signaling Pathway for cis-4-Thujanol Repellency:

-

Binding: cis-4-Thujanol molecules enter the sensillum lymph of the insect's antenna and bind to a specific odorant receptor, ItypOR23, on the dendritic membrane of an olfactory sensory neuron.

-

Ion Channel Activation: This binding event directly gates the Orco-ItypOR23 ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.

-

Depolarization: The influx of positive ions causes a depolarization of the neuronal membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the antennal lobe of the insect's brain.

-

Behavioral Response: In the antennal lobe, the signal is processed, leading to a behavioral response, which in this case is avoidance or repellency from the source of cis-4-Thujanol.

Some insect olfactory pathways also involve G-protein coupled receptors (GPCRs) and second messenger systems, which can modulate the primary ionotropic signal. However, the direct ion channel gating mechanism is a key feature of insect olfaction.

Below is a diagram illustrating this proposed signaling pathway.

Unveiling the Biological Potential of (+)-trans-4-Thujanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-trans-4-Thujanol, also known as trans-sabinene hydrate, is a bicyclic monoterpenoid alcohol found in the essential oils of various aromatic and medicinal plants. Emerging research has highlighted its diverse pharmacological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of the biological activities of (+)-trans-4-Thujanol, with a focus on its antimicrobial, antigenotoxic, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

(+)-trans-4-Thujanol has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. Its activity is particularly pronounced against Gram-positive bacteria. The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and eventual cell death.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for (+)-trans-4-Thujanol against various bacterial and fungal strains.

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Bacillus subtilis | 0.0312 | [1] | |

| Staphylococcus aureus | 0.0625 | [1] | |

| Escherichia coli | 0.125 | [1] | |

| Candida albicans | 0.125 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-trans-4-Thujanol against selected microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method. A standardized procedure is outlined below:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate growth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: (+)-trans-4-Thujanol is serially diluted in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then in the growth medium to obtain a range of concentrations.

-

Incubation: The standardized inoculum is added to microplate wells containing the different concentrations of (+)-trans-4-Thujanol. Positive (inoculum without test compound) and negative (medium only) controls are included.

-

Reading of Results: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antigenotoxic Activity

Research has indicated that 4-thujanol possesses protective effects against the genotoxic damage induced by certain chemical agents. Specifically, it has been shown to significantly reduce the chromosomal aberrations and sister chromatid exchanges caused by the chemotherapeutic drug cyclophosphamide. This effect is observed in the presence of a metabolic activation system (S9 mix), suggesting that metabolites of this compound are responsible for the antigenotoxic activity.[2]

Quantitative Antigenotoxicity Data

The following table presents the concentrations of this compound used in a study investigating its protective effects against cyclophosphamide-induced genotoxicity in human peripheral blood lymphocytes.

| Genotoxic Agent | Concentration of Genotoxic Agent | This compound Concentrations Tested (µg/mL) | Observed Effect | Reference |

| Cyclophosphamide (CP) | 28 µg/mL | 13, 26, and 52 | Significant reduction in the frequency of chromosomal aberrations and sister chromatid exchanges in the presence of S9 mix. | [2] |

Table 2: Antigenotoxic Activity of this compound against Cyclophosphamide.

Experimental Protocol: Chromosomal Aberration and Sister Chromatid Exchange Assays

The assessment of antigenotoxic potential often involves cytogenetic assays using cultured human lymphocytes.

1. Human Lymphocyte Culture:

-

Whole blood is collected from healthy donors.

-

Lymphocytes are separated using a density gradient medium (e.g., Ficoll-Paque).

-

The isolated lymphocytes are cultured in a complete medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

2. Treatment:

-

After an initial incubation period (e.g., 24 hours), the lymphocyte cultures are treated with the genotoxic agent (cyclophosphamide) and different concentrations of this compound.

-

For metabolic activation, a rat liver homogenate fraction (S9 mix) and cofactors (e.g., NADP, glucose-6-phosphate) are added to the culture medium.

-

Control groups include untreated cells, cells treated with the solvent, and cells treated with the genotoxic agent alone.

3. Harvest and Slide Preparation:

-

To arrest cells in the metaphase stage of mitosis, a spindle inhibitor (e.g., colcemid) is added to the cultures before harvesting.

-

Cells are harvested by centrifugation, treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells, and then fixed in a methanol:acetic acid solution.

-

The fixed cells are dropped onto clean, cold microscope slides and air-dried.

4. Staining and Scoring:

-

For Chromosomal Aberrations: Slides are stained with Giemsa. A predetermined number of well-spread metaphases (e.g., 100) per treatment group are analyzed under a microscope for structural chromosomal abnormalities such as breaks, gaps, and exchanges.

-

For Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. The slides are then differentially stained (e.g., fluorescence plus Giemsa technique) to visualize the exchanges between sister chromatids. The number of SCEs per cell is scored.

Anti-inflammatory and Antioxidant Signaling Pathways

While direct studies on the signaling pathways modulated by (+)-trans-4-Thujanol are limited, research on the closely related monoterpene, sabinene, provides valuable insights into its potential mechanisms of action. Sabinene has been shown to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor-kappa B (NF-κB) pathways. It is also suggested that the antioxidant effects may be mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of related monoterpenes is often associated with the downregulation of pro-inflammatory signaling cascades. The following diagram illustrates a proposed mechanism based on findings for sabinene.

Caption: Proposed anti-inflammatory mechanism of (+)-trans-4-Thujanol.

Proposed Antioxidant Signaling Pathway

The antioxidant properties of related monoterpenes may involve the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.

Caption: Proposed antioxidant mechanism via the Nrf2 pathway.

Conclusion and Future Directions

(+)-trans-4-Thujanol exhibits a compelling profile of biological activities, including antimicrobial, antigenotoxic, and potentially anti-inflammatory and antioxidant effects. The available quantitative data underscores its potency, particularly against Gram-positive bacteria. The antigenotoxic properties highlight a potential role in chemoprevention.

Further research is warranted to fully elucidate the molecular mechanisms underlying these activities, especially the specific signaling pathways modulated by (+)-trans-4-Thujanol. In-depth studies are needed to confirm the involvement of the MAPK, NF-κB, and Nrf2 pathways and to identify the direct molecular targets of this compound. Additionally, comprehensive in vivo studies are required to validate the therapeutic potential of (+)-trans-4-Thujanol for various pathological conditions. The detailed experimental protocols provided in this guide can serve as a foundation for designing and executing such future investigations, ultimately paving the way for the potential development of novel therapeutic agents based on this promising natural product.

References

4-Thujanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid alcohol found in a variety of aromatic plants. It exists as several stereoisomers, each with distinct properties and potential applications. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, natural occurrence, and biological activities. Detailed experimental protocols for assessing its genotoxic and insect-repellent effects are provided to facilitate further research. While the precise molecular mechanisms and signaling pathways of this compound are still under investigation, this document summarizes the current state of knowledge to support its evaluation in drug development and other scientific applications.

Chemical and Physical Properties

This compound is a group of stereoisomeric terpene alcohols with the molecular formula C10H18O. The properties of this compound can vary depending on the specific stereoisomer. The most commonly cited isomers are cis-4-Thujanol and trans-4-Thujanol.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Value | Isomer/Reference |

| Molecular Formula | C10H18O | All isomers |

| Molecular Weight | 154.25 g/mol | All isomers |

| CAS Number | 546-79-2 (unspecified stereoisomer) | General |

| 17699-16-0 ((+)-trans-isomer) | trans-4-Thujanol | |

| 15537-55-0 (cis-(+/-)-isomer) | cis-4-Thujanol | |

| Appearance | Crystalline solid | (E)-(R)-4-thujanol |

| Odor | Terpineol-like, woody, minty, spicy | General |

Natural Occurrence

This compound is a constituent of the essential oils of numerous plants. Its presence and the predominant isomer can vary significantly between species and even between different chemotypes of the same species.

Table 2: Notable Plant Sources of this compound

| Plant Species | Common Name | Predominant Isomer (if specified) |

| Thymus vulgaris | Thyme | trans-4-Thujanol (in certain chemotypes) |

| Origanum majorana | Sweet Marjoram | Not specified |

| Mentha piperita | Peppermint | trans-4-Thujanol |

| Artemisia annua | Sweet Wormwood | Not specified |

| Citrus reticulata | Mandarin Orange | Not specified |

| Juniperus communis | Juniper | Not specified (related to (+)-Sabinene) |

| Origanum bastetanum | A subspecies of Oregano | cis-4-Thujanol (approx. 30%) |

| Thymus satureiodes | A species of Thyme | trans-4-Thujanol |

A specific chemotype of Thymus vulgaris found in the Provence region of France has been identified as a high-yield natural source for the kilogram-scale production of (E)-(R)-4-thujanol crystals.[1]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for various applications, from agriculture to pharmaceuticals.

Insect Repellent Activity

trans-4-Thujanol has been identified as a potent anti-attractant for the Eurasian spruce bark beetle (Ips typographus).[2] This activity is dose-dependent and suggests its potential use in "push-pull" strategies for forest protection.[3][4]

Genotoxicity and Antigenotoxicity

In vitro studies on human peripheral blood lymphocytes have shown that this compound can have genotoxic effects at certain concentrations (13, 26, and 52 µg/mL).[5] However, it has also been shown to have protective effects against the genotoxicity induced by the chemotherapeutic agent cyclophosphamide, but not mitomycin C, when a metabolic activation system (S9 mix) is present.[6] This suggests that metabolites of this compound may have chemopreventive properties.[6]

Other Potential Applications

-

Flavor and Fragrance: this compound is used as a flavoring agent in foods and as a fragrance in cosmetics and cleaning products.[7]

-

Antifungal Activity: As a monoterpene, it is suggested to possess antifungal properties.[8]

-

Membrane Permeation: It has been proposed as an analogue of menthol (B31143) to facilitate the crossing of active molecules through cell membranes in eutectic systems.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Genotoxicity Assays in Human Peripheral Blood Lymphocytes

These protocols are based on standard methods for chromosome aberration, sister chromatid exchange, and micronucleus tests.

4.1.1. Cell Culture and Treatment

-

Whole blood is collected by venipuncture from healthy, non-smoking donors.

-

Lymphocyte cultures are initiated by adding 0.5 mL of heparinized whole blood to 6.5 mL of RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and antibiotics (penicillin and streptomycin).

-

Phytohemagglutinin (PHA) is added to stimulate cell division.

-

Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

At 24 hours post-initiation, cells are treated with various concentrations of this compound (e.g., 13, 26, and 52 µg/mL) with and without a metabolic activation system (S9 mix). Positive and negative controls are run in parallel.

4.1.2. Chromosome Aberration Assay

-

Colcemid is added to the cultures 2 hours before harvesting to arrest cells in metaphase.

-

Cells are harvested at 48 hours.

-

Cells are subjected to a hypotonic treatment (e.g., 0.075 M KCl) and fixed in a methanol:acetic acid (3:1) solution.

-

The cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

Slides are stained with Giemsa.

-

At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

4.1.3. Sister Chromatid Exchange (SCE) Assay

-

5-Bromo-2'-deoxyuridine (BrdU) is added to the cultures at the time of initiation for two cell cycles.

-

Colcemid is added 2 hours before harvesting.

-

Cells are harvested at 72 hours.

-

Slide preparation is the same as for the chromosome aberration assay.

-

Differential staining of sister chromatids is achieved using a technique such as the fluorescence-plus-Giemsa method.

-

At least 25 second-division metaphases per concentration are scored for the number of SCEs.

4.1.4. Micronucleus (MN) Assay with Cytochalasin B Block

-

Cytochalasin B is added to the cultures at 44 hours to block cytokinesis.

-

Cells are harvested at 72 hours.

-

Cells are subjected to a mild hypotonic treatment and fixed.

-

The cell suspension is dropped onto slides and stained with Giemsa or another DNA-specific stain.

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Caption: Experimental workflow for in vitro genotoxicity assessment of this compound.

Bark Beetle Repellent Activity Field Assay

This protocol describes a field trapping experiment to evaluate the anti-attractant properties of this compound against Ips typographus.

-

Trap Type and Lures:

-

Use standard flight-intercept traps, such as multi-funnel or window-slot traps.

-

Bait traps with a standard aggregation pheromone lure for Ips typographus.

-

The experimental treatment consists of adding a dispenser releasing a specific dose of trans-4-Thujanol to the pheromone-baited traps.

-

-

Experimental Design:

-

Establish a randomized block design in a spruce-dominated forest with known bark beetle activity.

-

Each block should contain traps with:

-

Aggregation pheromone only (positive control).

-

Aggregation pheromone plus a low dose of trans-4-Thujanol.

-

Aggregation pheromone plus a medium dose of trans-4-Thujanol.

-

Aggregation pheromone plus a high dose of trans-4-Thujanol.

-

An unbaited trap (negative control).

-

-

Replicate each block multiple times.

-

Maintain a minimum distance of 15-20 meters between traps within a block and over 50 meters between blocks to avoid interference.

-

-

Data Collection and Analysis:

-

Collect and count the number of trapped Ips typographus at regular intervals throughout the flight period.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the catches between the different treatments.

-

Calculate the percent reduction in trap catch for the this compound treatments compared to the positive control.

-

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. Its biological effects are likely multifaceted, given its nature as a small lipophilic molecule capable of interacting with cell membranes and potentially various intracellular targets.

Based on the observed biological activities, a hypothetical mechanism of action can be proposed for further investigation. For instance, its antigenotoxic effects in the presence of metabolic activation suggest that its metabolites may interact with enzymes involved in the detoxification of genotoxic compounds or may act as antioxidants. Its repellent activity against bark beetles is likely mediated through interactions with olfactory receptors in the insect's antennae, leading to downstream signaling that results in aversive behavior.

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with demonstrated biological activities that warrant further investigation for applications in agriculture and medicine. While its CAS number and molecular weight are well-defined, its full potential is yet to be realized. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways through which this compound and its metabolites exert their effects.

-

Conducting more extensive studies on the various stereoisomers to identify the most potent forms for specific applications.

-

Performing in vivo studies to validate the promising in vitro findings, particularly concerning its potential chemopreventive properties.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this versatile natural compound.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. idus.us.es [idus.us.es]

- 3. academic.oup.com [academic.oup.com]

- 4. Chromosomal Aberration Test in Human Lymphocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. Lymphocyte chromosomal aberration assay in radiation biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Chromosomal Aberration Test in Human Lymphocytes. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

Genotoxic Properties of 4-Thujanol in Human Lymphocytes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the genotoxic properties of 4-thujanol, a bicyclic monoterpene alcohol found in numerous essential oils, with a specific focus on its effects on human peripheral blood lymphocytes. Synthesizing available research, this paper details the clastogenic effects of this compound, supported by quantitative data from key genotoxicity assays. Detailed experimental protocols for the Chromosome Aberration, Sister Chromatid Exchange, and Micronucleus assays are provided. Furthermore, a proposed mechanism of action involving the induction of oxidative stress leading to DNA damage and the activation of the DNA Damage Response pathway is illustrated. This guide is intended to be a valuable resource for researchers investigating the toxicological profile of this compound and other monoterpenes.

Introduction

This compound, also known as sabinene (B1680474) hydrate, is a naturally occurring bicyclic monoterpene alcohol. It is a constituent of the essential oils of various aromatic and medicinal plants and is utilized as a fragrance and flavoring agent. With the increasing use of essential oils and their components in consumer products and alternative medicine, a thorough understanding of their toxicological profiles is imperative. This whitepaper focuses on the genotoxicity of this compound, specifically its ability to induce genetic damage in human peripheral blood lymphocytes, a key cell type for in vitro genotoxicity studies.

Quantitative Genotoxicity Data

Studies on the genotoxic effects of this compound in human peripheral blood lymphocytes have primarily utilized the Chromosome Aberration (CA), Sister Chromatid Exchange (SCE), and Micronucleus (MN) assays. The research indicates that this compound exhibits significant clastogenic activity, meaning it can induce structural chromosome damage. The key quantitative findings from these studies are summarized below.

Chromosome Aberrations (CA)

Treatment of human peripheral blood lymphocytes with this compound at concentrations of 13, 26, and 52 µg/mL resulted in a statistically significant increase in the formation of structural chromosome aberrations.[1] This effect was observed for both 24-hour and 48-hour treatment periods and was independent of the presence of a metabolic activation system (S9 mix).[1] The increase in structural CAs was highly significant (p < 0.001) compared to control groups.[1]

Table 1: Effect of this compound on Chromosome Aberrations in Human Lymphocytes

| Concentration (µg/mL) | Treatment Duration | S9 Mix | Result | p-value |

|---|---|---|---|---|

| 13 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |

| 26 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |

| 52 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |

| 13 | Not Specified | With | Statistically Significant Increase | < 0.001 |

| 26 | Not Specified | With | Statistically Significant Increase | < 0.001 |

| 52 | Not Specified | With | Statistically Significant Increase | < 0.001 |

Note: Specific mean values for aberrations per cell were not available in the reviewed literature.

Sister Chromatid Exchanges (SCE)

In contrast to its effect on chromosome structure, this compound did not induce a statistically significant increase in the frequency of sister chromatid exchanges in human lymphocytes at the tested concentrations (13, 26, and 52 µg/mL).[1] This was observed both in the presence and absence of the S9 metabolic activation mix.[1]

Table 2: Effect of this compound on Sister Chromatid Exchanges in Human Lymphocytes

| Concentration (µg/mL) | S9 Mix | Result | p-value |

|---|---|---|---|

| 13 | Without & With | Not Statistically Significant | > 0.05 |

| 26 | Without & With | Not Statistically Significant | > 0.05 |

| 52 | Without & With | Not Statistically Significant | > 0.05 |

Note: Specific mean SCE values were not available in the reviewed literature.

Micronucleus (MN) Formation

This compound was found to significantly increase the frequency of micronuclei in human lymphocytes.[1] A statistically significant increase in the percentage of micronucleated cells was observed at all tested concentrations (13, 26, and 52 µg/mL) (p < 0.05).[1] For the 48-hour treatment period without S9 mix, the increase in micronucleus percentage was also statistically significant (p < 0.01).[1] With the S9 mix, a significant increase in micronucleated binucleated cells (MNBN) and the percentage of micronuclei was observed at all concentrations.[1]

Table 3: Effect of this compound on Micronucleus Formation in Human Lymphocytes

| Concentration (µg/mL) | Treatment Duration | S9 Mix | Result | p-value |

|---|---|---|---|---|

| 13, 26, 52 | 48h | Without | Statistically Significant Increase | < 0.01 |

| 13, 26 | Not Specified | With | Statistically Significant Increase | < 0.05 |

| 52 | Not Specified | With | Statistically Significant Increase | < 0.001 |

Note: Specific percentages of micronucleated cells were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the genotoxicity of this compound in human peripheral blood lymphocytes.

Human Lymphocyte Culture

-

Blood Collection: Whole blood is collected by venipuncture from healthy, non-smoking donors into heparinized tubes.

-

Culture Initiation: A small volume of whole blood is added to a larger volume of culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin).

-

Mitogen Stimulation: Phytohaemagglutinin (PHA), a mitogen, is added to the culture to stimulate lymphocyte division.

-

Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.